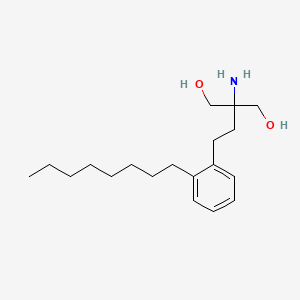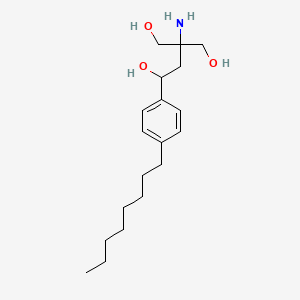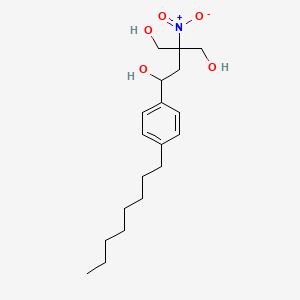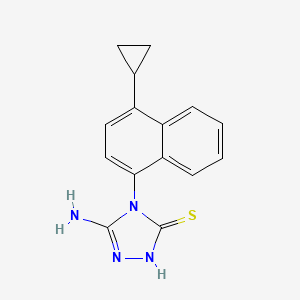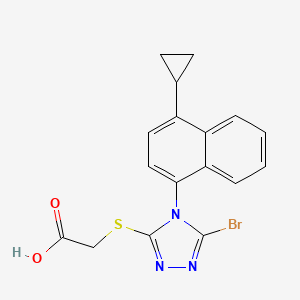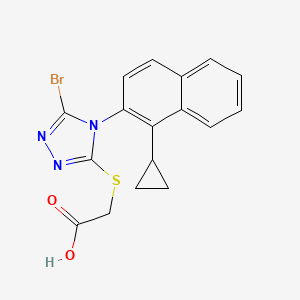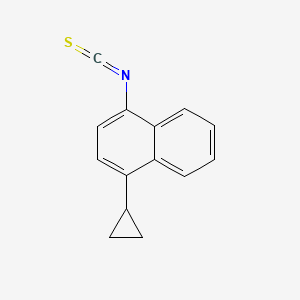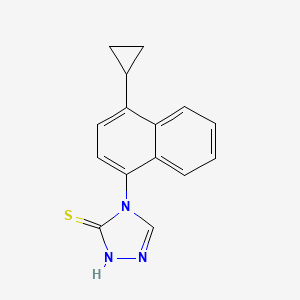
Coco Alkyldimethyl Betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coco Alkyldimethyl Betaine is a surfactant commonly used in personal care products such as shampoos, body washes, and facial cleansers. It is derived from coconut oil and is known for its mildness and ability to produce a rich lather . This compound is also used in industrial cleaning agents and medical cleaning agents due to its excellent foaming and emulsifying properties .
Mechanism of Action
Target of Action
Coco Alkyldimethyl Betaine, also known as Betaines, coco alkyldimethyl , is primarily targeted at the surface of various materials, including human skin and hair . It acts as a surfactant, meaning it reduces the surface tension of a liquid, allowing it to spread out more easily . This makes it a key ingredient in many personal care products such as shampoos, shower gels, and detergents .
Mode of Action
This compound interacts with its targets by adhering to the surface of the material it is applied to . As an amphoteric surfactant, it contains both positive and negative charges, allowing it to bind to a wide range of materials . This property enables it to effectively remove dirt and oil, resulting in a clean surface . Additionally, it has been shown to reduce staining by ethanol amines, silicone, and other compounds due to its amphoteric properties .
Biochemical Pathways
For instance, it serves as a methyl donor in the methionine cycle, which is crucial for many cellular functions . .
Result of Action
The primary result of this compound’s action is the effective removal of dirt and oil from the surface to which it is applied, resulting in a clean surface . It also has the ability to reduce staining by various compounds . In personal care products, this leads to cleaner skin and hair, and in cleaning products, it results in cleaner surfaces .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is often used in long-life materials with a low release rate, such as flooring, furniture, toys, and construction materials . The specific environment in which it is used can impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Coco Alkyldimethyl Betaine is known for its excellent emulsifying, dispersing, foaming, foam stabilizing, antistatic, solubilizing, wetting, and permeating abilities . It is used in cosmetics and skin care products as surfactants, antistatics, detergents, and foaming agents
Cellular Effects
It is known to be used as a wetting agent in pharmaceutical preparations due to its surface-active properties
Molecular Mechanism
It is known to be an effective surfactant for ethylene, with a critical micelle concentration (CMC) of 0.1%
Metabolic Pathways
It is known that betaine can be catabolized via a variety of metabolic pathways
Preparation Methods
Coco Alkyldimethyl Betaine is synthesized through the reaction of coconut oil and triethanolamine under alkaline conditions . The coconut oil, which is derived from the fats of coconuts, reacts with triethanolamine, an organic compound, to form this compound . This reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Coco Alkyldimethyl Betaine primarily undergoes substitution reactions due to the presence of its functional groups. It can react with various reagents under different conditions to form new compounds. For example, it can react with acids to form betaine salts, which are used in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Coco Alkyldimethyl Betaine has a wide range of scientific research applications. In chemistry, it is used as a surfactant to stabilize emulsions and foams . In biology, it is used in cell culture media to enhance cell growth and viability . In medicine, it is used in formulations for drug delivery systems due to its ability to enhance the solubility and stability of drugs . In industry, it is used in the formulation of cleaning agents, personal care products, and industrial cleaners .
Comparison with Similar Compounds
Coco Alkyldimethyl Betaine is similar to other betaine compounds such as Cocamidopropyl Betaine and Lauramidopropyl Betaine . it is unique in its mildness and ability to produce a rich lather, making it particularly suitable for personal care products . Other similar compounds include Sodium Cocoyl Isethionate and Sodium Lauryl Sulfate, which are also used as surfactants in various applications .
Similar Compounds::- Cocamidopropyl Betaine
- Lauramidopropyl Betaine
- Sodium Cocoyl Isethionate
- Sodium Lauryl Sulfate
Properties
CAS No. |
68424-94-2 |
|---|---|
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Betaines, coco alkyldimethyl; Alkyl(C8-C18) aminobetaine; Betaine, Kokos-alkyldimethyl-; N-(Cocoalkyl)-N,N-dimethylbetaine; N-coco-N-dimethylcarboxymethylene betaines |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


